Phenylacetaldehyde

Flavor Science Sensory Analysis Food Chemistry

Phenylacetaldehyde (CAS 122-78-1) solves biocatalysis and aroma challenges. Its 4 µg/kg odor threshold delivers honey-floral notes at sub-ppm levels; 3.6 s⁻¹ enzymatic turnover outpaces analogs 30-fold. - Patent-stabilized with polybasic carboxylic acids for storage reliability. - ≥95% purity (FCC, FG); bulk quantities available. Ideal for pharma intermediate synthesis.

Molecular Formula C8H8O
Molecular Weight 120.15 g/mol
CAS No. 122-78-1
Cat. No. B1677652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylacetaldehyde
CAS122-78-1
SynonymsPhenylacetaldehyde;  NSC 406309;  NSC-406309;  NSC406309
Molecular FormulaC8H8O
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC=O
InChIInChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-5,7H,6H2
InChIKeyDTUQWGWMVIHBKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble in water;  insoluble in water;  soluble in oils, propylene glycol
1 mL in 2 mL 80% ethanol (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Phenylacetaldehyde: Strategic Procurement Overview


Phenylacetaldehyde (CAS 122-78-1; C₈H₈O) is a Strecker aldehyde formed from phenylalanine and is widely used as a flavor and fragrance ingredient, as well as a versatile chemical intermediate [1]. Its signature honey-like, floral aroma with green hyacinth undertones makes it a staple in perfumery and food flavoring . Beyond its sensory role, phenylacetaldehyde participates in key Maillard and oxidation pathways, serving as a critical precursor or intermediate in diverse synthetic and biochemical contexts [2].

Flavor & Fragrance Low-threshold sensory detection context supports trace-level honey-floral aroma profiling.
Biocatalysis High enzymatic turnover profile supports kinetic studies and biosensor development workflows.
Chemical Synthesis Maillard intermediate and Strecker aldehyde pathway fit for mechanistic and precursor studies.
Industrial Processing Patented stabilization context supports scaled storage and batch consistency requirements.

Phenylacetaldehyde: Irreplaceable by Analogs


In scientific and industrial contexts, substituting phenylacetaldehyde with a structural analog such as benzaldehyde, 3-phenylpropanal, or 2-phenylpropanal is not straightforward. These compounds differ fundamentally in odor threshold, sensory character, enzymatic reactivity, and chemical stability [1]. Such differences directly impact product performance in flavor/fragrance formulations and the outcome of biochemical or synthetic pathways. The following quantitative evidence demonstrates that phenylacetaldehyde's unique profile justifies deliberate selection over its closest alternatives.

Vs. Benzaldehyde Phenylacetaldehyde: 87.5-fold lower threshold Analog may not achieve comparable aroma impact at trace concentrations.
Vs. 3-Phenylpropanal Phenylacetaldehyde: 30-fold higher kcat Homolog substitution may significantly reduce biocatalytic reaction velocity.
Vs. 2-Phenylpropanal Phenylacetaldehyde: Patented stabilization Intrinsic stability of analog may not provide equivalent industrial process control.

Phenylacetaldehyde Differentiation Evidence


Odor Threshold vs. Benzaldehyde

Phenylacetaldehyde exhibits an exceptionally low odor detection threshold in aqueous systems, making it sensorially potent at concentrations where benzaldehyde would be undetectable. Specifically, the detection threshold for phenylacetaldehyde in water is 4 μg/kg, compared to 350 μg/kg for benzaldehyde [1]. This represents an 87.5-fold lower threshold for phenylacetaldehyde. In model wine systems, phenylacetaldehyde's threshold is even lower at 90 ng/L [2].

Odor Threshold vs. Benzaldehyde
Head-to-head
Phenylacetaldehyde: 4 μg/kg
Benzaldehyde: 350 μg/kg
87.5-fold lower threshold in water
Substitution may drastically alter trace-level aroma impact.
Aqueous detection threshold via sensory panel evaluation.
Flavor Science Sensory Analysis Food Chemistry

Turnover Number vs. 3-Phenylpropanal

In enzymatic reactions catalyzed by aldehyde oxidoreductase (EC 1.2.99.7), phenylacetaldehyde demonstrates a 30-fold higher turnover number (kcat) compared to its homolog 3-phenylpropanal. Under identical assay conditions (pH 7.6, 35°C), phenylacetaldehyde exhibits a turnover number of 3.6 s⁻¹, whereas 3-phenylpropanal shows only 0.12 s⁻¹ [1]. This indicates a substantially greater reaction velocity.

Turnover Number vs. 3-Phenylpropanal
Head-to-head
Phenylacetaldehyde: 3.6 s⁻¹
3-Phenylpropanal: 0.12 s⁻¹
30-fold higher kcat
Enzymatic reaction rate context may not transfer to homolog.
Aldehyde oxidoreductase assay, pH 7.6, 35°C.
Enzymology Biocatalysis Metabolic Engineering

Stabilization: Patented Method vs. 2-Phenylpropanal

Phenylacetaldehyde is inherently prone to polymerization and autocondensation, a well-documented challenge that is addressed by a patented stabilization method. This patent (US 6,624,330) specifically details the stabilization of phenylacetaldehyde by adding 10 to 1,000 ppm of a polybasic carboxylic acid [1]. While 2-phenylpropanal (hydratropic aldehyde) is described as being 'more stable' and not polymerizing 'under normal use conditions' [2], it lacks a comparable, formalized stabilization technology for demanding applications. The existence of a dedicated, commercially proven stabilization method for phenylacetaldehyde provides a higher degree of process control and shelf-life assurance in industrial settings.

Stabilization vs. 2-Phenylpropanal
Class-level
Patented method using 10-1,000 ppm polybasic carboxylic acid available for phenylacetaldehyde.
Process control context may not transfer to intrinsically stable analog.
Industrial storage and use conditions per patent specifications.
Chemical Stability Process Engineering Patent Analysis

Electrochemical Reduction Yield vs. Hydrocinnamaldehyde

In electrochemical reduction studies at mercury cathodes, the yield of phenylacetaldehyde is notably lower than that of hydrocinnamaldehyde (3-phenylpropanal) from their respective acid chloride precursors. This difference is attributed to the phenylacetyl radical decarbonylating more rapidly than the hydrocinnamoyl radical, leading to a lower net yield of the target aldehyde [1]. This finding is critical for synthetic planning: it highlights that while phenylacetaldehyde can be produced electrochemically, the process is less efficient than for its homolog, informing yield expectations and process optimization requirements.

Electrochemical Yield vs. Hydrocinnamaldehyde
Head-to-head
Yield of phenylacetaldehyde is lower than hydrocinnamaldehyde under comparable conditions.
Electrosynthetic route planning context differs significantly.
Controlled-potential electrolysis at mercury cathodes in acetonitrile.
Electrosynthesis Organic Chemistry Reaction Kinetics

Maillard Precursor for Benzaldehyde Formation

In model studies of the Maillard reaction, phenylacetaldehyde is identified as the most effective precursor for the formation of benzaldehyde, a key aroma compound. The study directly compared phenylalanine, phenylpyruvic acid, phenethylamine, and phenylacetaldehyde as precursors. Phenylacetaldehyde, as the Strecker aldehyde of phenylalanine, demonstrated the highest efficiency in generating benzaldehyde, with the reaction rate significantly enhanced by both air and water [1]. This is a class-level inference as it is compared to other potential precursors rather than direct analogs.

Maillard Precursor Rank
Class-level
Reported highest rank among tested precursors for benzaldehyde formation.
Supports targeted flavor generation pathway monitoring.
Data to verify; qualitative ranking established in pyrolysis GC-MS models.
Food Chemistry Maillard Reaction Flavor Generation

ALDH Substrate Inhibition vs. Benzaldehyde

Human aldehyde dehydrogenase isoforms ALDH1 and ALDH2 exhibit distinct substrate inhibition kinetics with phenylacetaldehyde. For phenylacetaldehyde, the substrate inhibition constants (Ki) are 95 μM for ALDH1 and 430 μM for ALDH2 [1]. In contrast, benzaldehyde does not exhibit the same pronounced substrate inhibition profile in this study. This differential inhibition is significant because it indicates that at high concentrations, phenylacetaldehyde's metabolism via ALDH2 is less suppressed than via ALDH1, a nuance not observed for benzaldehyde.

ALDH Inhibition vs. Benzaldehyde
Cross-study
Phenylacetaldehyde: Ki = 95 μM (ALDH1), 430 μM (ALDH2)
Benzaldehyde: No comparable inhibition reported
Isoform-specific inhibition context may be critical for metabolic study design.
Kinetic assay with purified human liver ALDH in 50 mM HEPES, pH 7.5, 25°C.
Toxicology Enzymology Metabolism

Phenylacetaldehyde: Optimal Applications


Trace-Level Flavor & Fragrance

Phenylacetaldehyde's exceptionally low odor threshold (4 μg/kg in water, 90 ng/L in model wine) makes it the preferred choice for delivering honey and floral notes at sub-ppm concentrations, where benzaldehyde would be imperceptible [1]. This is critical for fine fragrance accords and premium food flavorings where subtlety and potency are paramount.

High-Turnover Biocatalysis

For enzymatic reactions catalyzed by aldehyde oxidoreductase, phenylacetaldehyde offers a 30-fold higher turnover number (3.6 s⁻¹) than 3-phenylpropanal (0.12 s⁻¹), making it the more efficient substrate for high-throughput biocatalysis or biosensor development [1]. This translates directly to faster reaction rates and higher productivity in engineered systems.

Industrial-Scale Stabilization

In large-volume manufacturing where storage stability and consistent quality are non-negotiable, phenylacetaldehyde's patented stabilization method using 10-1,000 ppm of polybasic carboxylic acids provides a documented, scalable solution [1]. This is a distinct advantage over analogs like 2-phenylpropanal, which may be stable under mild conditions but lack a formal, patent-backed stabilization system for rigorous industrial environments [2].

Maillard Reaction & Flavor Studies

Phenylacetaldehyde is the most effective precursor for benzaldehyde formation in Maillard model systems, outperforming phenylalanine, phenylpyruvic acid, and phenethylamine [1]. Researchers investigating flavor chemistry, food processing, or off-flavor development should prioritize phenylacetaldehyde as the key intermediate for targeted analysis and pathway elucidation.

Application
Selection Property
Validation Focus
Trace-Level Aroma Research
Low-threshold sensory detection context
Sub-ppm aromatic impact profiling
Enzymatic Biocatalysis
High turnover number (kcat) in aldehyde oxidoreductase systems
Reaction velocity and biosensor response validation
Maillard & Flavor Pathway Studies
Reported precursor efficacy for benzaldehyde generation
Mechanistic monitoring of Strecker degradation pathways
Metabolic & Toxicology Assays
Isoform-specific ALDH substrate inhibition profile
Kinetic parameter interpretation in clearance models
Industrial-Scale Synthesis
Patented acid-stabilization method availability
Batch consistency and long-term storage stability protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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